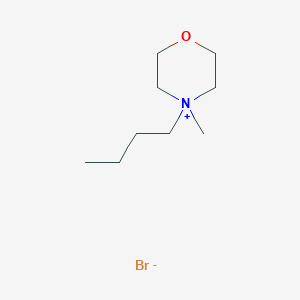

4-Butyl-4-methylmorpholin-4-ium bromide

描述

属性

IUPAC Name |

4-butyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIRJDUZYOROE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70519790 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75174-77-5 | |

| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation of 4 Butyl 4 Methylmorpholin 4 Ium Bromide

Established Synthetic Pathways for the Compound

The formation of 4-Butyl-4-methylmorpholin-4-ium bromide relies on the creation of a quaternary ammonium (B1175870) cation from a tertiary amine. The primary methods include direct alkylation and anion exchange procedures.

Direct Alkylation of Morpholine (B109124) Derivatives

The most common and direct route to synthesize this compound is through the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide. wikipedia.orgunacademy.com In this specific case, N-methylmorpholine, a tertiary amine, is reacted with butyl bromide. researchgate.net This SN2 reaction involves the nucleophilic attack of the nitrogen atom in N-methylmorpholine on the electrophilic carbon of butyl bromide, leading to the formation of the desired quaternary ammonium salt.

A documented experimental procedure for this synthesis involves charging a reaction vessel with N-methylmorpholine and methyl ethyl ketone (MEK) as the solvent. researchgate.net N-butyl bromide is then added dropwise to the mixture. The reaction proceeds under reflux conditions at approximately 80°C for several hours. The product, being a salt, is typically insoluble in the non-polar solvent and precipitates out of the solution as a crystalline slurry. This slurry is then filtered, washed with a small amount of the solvent to remove any unreacted starting materials, and dried under vacuum to yield the final product. One reported synthesis using this method yielded 23% of this compound. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield |

| N-methylmorpholine | n-butyl bromide | Methyl Ethyl Ketone (MEK) | ~80°C (reflux) | 7 hours | 23% |

This table presents the experimental conditions for the synthesis of this compound via direct alkylation. researchgate.net

Anion Exchange Procedures

Anion exchange is a versatile method for preparing quaternary ammonium salts with a variety of anions, starting from a halide salt. nih.gov This process is particularly useful for producing ionic liquids with specific properties tailored for different applications. While specific examples for the anion exchange of this compound are not extensively documented, the general principles are applicable.

The process typically involves the use of an anion exchange resin. nih.gove3s-conferences.org The resin is first loaded with the desired anion by passing a solution of an acid or an ammonium salt containing the target anion through the resin column. nih.gov Subsequently, a solution of the quaternary ammonium halide, in this case, this compound, is passed through the prepared resin. The bromide anions are exchanged for the anions loaded onto the resin, resulting in the formation of the desired new quaternary ammonium salt. This method is efficient for achieving high purity and removing halide impurities. nih.gov Alternatively, metathesis reactions with a metal salt of the desired anion can also be employed.

Optimization of Reaction Parameters for Enhanced Synthesis

The efficiency of the synthesis of this compound can be significantly influenced by various reaction parameters. Optimizing these factors is crucial for maximizing the yield and purity of the final product.

Temperature and Pressure Influences on Reaction Kinetics

Pressure can also play a role, particularly when dealing with volatile reactants like some alkyl halides. Conducting the reaction under increased pressure can help to maintain the concentration of the reactants in the liquid phase, potentially increasing the reaction rate. google.comgoogle.com However, for many laboratory-scale syntheses of quaternary ammonium salts, the reaction is often carried out at atmospheric pressure under reflux.

Solvent Selection and Impact on Yield and Purity

The choice of solvent has a profound effect on the Menshutkin reaction. researchgate.netnih.govresearchgate.net The reaction proceeds via a polar transition state which is more stabilized by polar solvents. Therefore, using polar aprotic solvents such as acetonitrile, DMSO, or DMF can significantly increase the reaction rate compared to non-polar solvents. researchgate.net However, the solubility of the resulting quaternary ammonium salt in the chosen solvent is also a critical factor.

In the documented synthesis of this compound, methyl ethyl ketone (MEK) was used as the solvent. researchgate.net While MEK is a relatively polar solvent, the product precipitates from the solution, which facilitates its isolation. The selection of a solvent where the product is insoluble can be advantageous for driving the reaction to completion and simplifying the purification process. The impact of different solvents on the yield of a similar N-alkylation reaction is illustrated in the table below.

| Solvent | Dielectric Constant (approx.) | Relative Yield |

| Chloroform | 4.8 | High |

| 1,2-Dichloroethane | 10.4 | Moderate |

| Acetonitrile | 37.5 | Low |

This table illustrates the general effect of solvent polarity on the yield of a nucleophilic substitution reaction to form N-functionalized derivatives, which follows similar principles to the Menshutkin reaction. researchgate.net

Catalyst Utilization in Synthetic Routes

While the Menshutkin reaction can proceed without a catalyst, certain catalysts can be employed to enhance the reaction rate. For the N-alkylation of amines, phase-transfer catalysts (PTCs) can be beneficial, especially when dealing with heterogeneous reaction mixtures. However, for the synthesis of this compound from a tertiary amine, a catalyst is generally not required as the reactants are typically soluble in the chosen solvent.

In a broader context of N-alkylation of morpholines, particularly when using less reactive alkylating agents like alcohols, catalysts are essential. For instance, a CuO–NiO/γ–Al2O3 catalyst has been used for the N-alkylation of morpholine with alcohols in the gas-solid phase. researchgate.net While this is a different reaction system, it highlights the potential for catalytic routes in the synthesis of N-alkylated morpholine derivatives. For the direct alkylation with alkyl halides, the reaction is typically catalyst-free. wikipedia.org

Scalability Considerations for this compound Production

Scaling up the production of this compound from a laboratory setting to an industrial scale presents several key considerations aimed at optimizing efficiency, cost-effectiveness, and safety. The reported laboratory yield of 23% would likely be a primary focus for improvement in a commercial setting. prepchem.com

Process Optimization:

Solvent Selection: The choice of solvent is critical. While methyl ethyl ketone is used in laboratory preparations, its cost, flammability, and recovery would be significant factors on a larger scale. prepchem.com Alternative solvents that may offer better solubility for the reactants, facilitate product precipitation, and have a more favorable safety and environmental profile would need to be investigated. The use of acetonitrile, for instance, has been shown to improve yields in the synthesis of other quaternary ammonium bromides like tetrabutylammonium (B224687) bromide. google.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial. While reflux at atmospheric pressure is common in the lab, industrial processes might explore higher temperatures and pressures to potentially reduce reaction times and increase throughput. However, this must be balanced against the risk of side reactions and the energy costs.

Stoichiometry: The 1:1 molar ratio of reactants used in the laboratory synthesis might be adjusted on a larger scale. prepchem.com A slight excess of one reactant, typically the less expensive one, could be used to drive the reaction to completion and maximize the conversion of the more valuable starting material.

Reactor Design and Material Handling:

The exothermic nature of the quaternization reaction requires a reactor with efficient heat exchange capabilities to maintain optimal temperature control and prevent thermal runaways.

The handling of raw materials, such as the volatile and flammable n-butyl bromide, and the final product requires appropriate engineering controls and personal protective equipment to ensure worker safety.

Economic Feasibility:

Energy consumption for heating, cooling, and stirring, as well as the costs associated with solvent recovery and waste disposal, are significant economic factors in large-scale production.

Purification Techniques and Purity Assessment for Research Applications

For research applications, a high degree of purity of this compound is essential to ensure the reliability and reproducibility of experimental results. The initial crude product obtained from the synthesis is typically a crystalline slurry. prepchem.com

Purification Techniques:

Filtration and Washing: The primary purification step involves filtering the crystalline product from the reaction mixture. This is followed by washing the filter cake with a small amount of the reaction solvent (e.g., methyl ethyl ketone) or another suitable solvent in which the product has low solubility, to remove unreacted starting materials and soluble impurities. prepchem.com

Recrystallization: This is a powerful technique for purifying solid compounds. A suitable solvent or solvent mixture is one in which the ionic liquid is sparingly soluble at low temperatures but highly soluble at higher temperatures. The crude product is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving impurities behind in the solution. This method has been successfully used for purifying similar morpholinium salts. nih.gov

Activated Carbon Treatment: If colored impurities are present, the product can be dissolved in a suitable solvent and treated with activated carbon, which adsorbs the colored species. Subsequent filtration to remove the carbon, followed by removal of the solvent or recrystallization, can yield a colorless product.

Drying: After purification, the product must be thoroughly dried to remove any residual solvent. This is typically done under vacuum.

Purity Assessment: A suite of analytical techniques is employed to confirm the identity and assess the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity determination. The chemical shifts and integration of the peaks in the NMR spectrum can confirm the presence of the butyl and methyl groups on the morpholinium ring and indicate the presence of any proton- or carbon-containing impurities. researchgate.net

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight of the cation (4-Butyl-4-methylmorpholin-4-ium) and to detect and identify any impurities. bldpharm.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to separate the target compound from any non-ionic or ionic impurities and to quantify its purity. bldpharm.com

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The reported melting point for this compound is 205°C. prepchem.com

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | Structural confirmation and detection of organic impurities. researchgate.netbldpharm.com |

| Mass Spectrometry (LC-MS) | Molecular weight determination and impurity identification. bldpharm.com |

| HPLC/UPLC | Purity quantification and separation of impurities. bldpharm.com |

| Melting Point Analysis | Assessment of crystalline purity. prepchem.com |

Advanced Spectroscopic and Structural Characterization of 4 Butyl 4 Methylmorpholin 4 Ium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cationic and Anionic Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-Butyl-4-methylmorpholin-4-ium bromide, NMR is crucial for confirming the structure of the cation and observing its interaction with the bromide anion.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the 4-Butyl-4-methylmorpholin-4-ium cation, distinct signals are expected for the protons of the butyl group, the methyl group, and the morpholine (B109124) ring. The quaternization of the nitrogen atom leads to a downfield shift of the adjacent protons compared to the parent N-methylmorpholine.

The protons on the carbons alpha to the positively charged nitrogen (the N-methyl group and the N-CH₂ of the butyl group, as well as the -CH₂-N-CH₂- protons of the morpholine ring) will be the most deshielded. The protons of the butyl chain will exhibit characteristic splitting patterns due to coupling with adjacent protons. For instance, the terminal methyl group of the butyl chain is expected to appear as a triplet.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general NMR principles)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Butyl -CH₃ | ~0.9-1.0 | Triplet (t) | Farthest from the nitrogen atom. |

| Butyl -CH₂-CH₃ | ~1.3-1.5 | Sextet (sxt) | Shows coupling to adjacent CH₂ and CH₃ groups. |

| Butyl -CH₂-CH₂-N⁺- | ~1.6-1.8 | Quintet (quin) | Adjacent to the N⁺-CH₂ group. |

| N⁺-CH₂- (Butyl) | ~3.3-3.5 | Triplet (t) | Alpha to the quaternary nitrogen. |

| N⁺-CH₃ | ~3.1-3.3 | Singlet (s) | Attached directly to the quaternary nitrogen. |

| N⁺-CH₂- (Ring) | ~3.5-3.8 | Multiplet (m) | Protons on carbons adjacent to the nitrogen in the morpholine ring. |

| O-CH₂- (Ring) | ~3.9-4.1 | Multiplet (m) | Protons on carbons adjacent to the oxygen in the morpholine ring. |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom in the 4-Butyl-4-methylmorpholin-4-ium cation will produce a distinct signal. Similar to ¹H NMR, carbons closer to the positively charged nitrogen atom will be shifted downfield.

The spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the cation. The chemical shifts will be indicative of their local electronic environment, with the carbons of the butyl chain appearing at progressively higher fields as their distance from the nitrogen atom increases.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted values based on analogous structures and general NMR principles)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Butyl -CH₃ | ~13-14 |

| Butyl -CH₂-CH₃ | ~19-20 |

| Butyl -CH₂-CH₂-N⁺- | ~25-26 |

| N⁺-CH₂- (Butyl) | ~63-65 |

| N⁺-CH₃ | ~48-50 |

| N⁺-CH₂- (Ring) | ~60-62 |

| O-CH₂- (Ring) | ~65-67 |

While specific 2D NMR studies on this compound are not documented in the available literature, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for unambiguous signal assignment.

COSY would reveal the coupling relationships between protons, for example, confirming the connectivity within the butyl chain by showing cross-peaks between adjacent methylene (B1212753) and methyl groups.

HSQC would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C NMR spectrum based on the more easily interpreted ¹H NMR spectrum.

These techniques would be essential to differentiate between the N⁺-CH₂- protons of the butyl group and those of the morpholine ring, as well as to assign the respective carbon signals accurately.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FTIR spectrum of this compound is expected to be dominated by absorptions from the C-H, C-N, and C-O bonds within the cation.

Key expected absorption bands include:

C-H stretching vibrations of the alkyl groups (butyl and methyl) and the morpholine ring, typically appearing in the 2800-3000 cm⁻¹ region.

C-H bending vibrations in the 1300-1500 cm⁻¹ range.

C-O-C stretching vibrations from the morpholine ether linkage, expected around 1100 cm⁻¹.

C-N stretching vibrations of the quaternary ammonium (B1175870) group, which are often complex and appear in the 900-1200 cm⁻¹ region.

Predicted FTIR Absorption Bands for this compound (Predicted values based on analogous structures)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2850-3000 | C-H stretching (alkyl and morpholine ring) |

| ~1465 | C-H bending (CH₂) |

| ~1380 | C-H bending (CH₃) |

| ~1100 | C-O-C asymmetric stretching (ether) |

| ~950-1050 | C-N stretching |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While detailed Raman spectra for this compound are not available, the technique is particularly useful for observing symmetric vibrations and vibrations of the molecular backbone, which may be weak in the FTIR spectrum.

Expected Raman shifts would include:

Strong signals for the symmetric C-H stretching modes.

Characteristic vibrations of the morpholinium ring structure.

Vibrations associated with the C-C backbone of the butyl chain.

Raman spectroscopy is a valuable tool for studying the conformational isomers that may exist in the liquid state of ionic liquids. researchgate.net Furthermore, it can provide insights into ion-ion interactions within the material. acs.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the sample. For ionic compounds like this compound, techniques such as electrospray ionization (ESI) are typically employed to transfer the pre-existing ions from solution into the gas phase for analysis. The resulting spectrum primarily features the intact cation, [C9H20NO]+.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of unknown compounds. For this compound, HRMS would target the cation, 4-butyl-4-methylmorpholin-4-ium ([C9H20NO]+). The precise theoretical mass of this cation can be calculated, and a measured value from an HRMS instrument would be expected to match it with very low error (typically <5 ppm).

The molecular formula of the compound is C₉H₂₀BrNO. wikidata.org The mass of the intact cation ([C₉H₂₀NO]⁺) is a key identifier in the spectrum. The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), is a distinctive feature. docbrown.info While the primary analysis focuses on the cation, adducts containing the bromide anion might be observed under certain conditions, which would exhibit a characteristic doublet peak (M and M+2) with nearly equal intensity. docbrown.info

Further structural information is obtained through tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented. The fragmentation pattern of the 4-butyl-4-methylmorpholin-4-ium cation is dictated by the strength of its covalent bonds. Common fragmentation pathways for quaternary ammonium cations include the loss of alkyl substituents from the nitrogen atom.

Expected Fragmentation Pathways:

Loss of the butyl group: A primary fragmentation would be the cleavage of the butyl group, resulting in a fragment ion corresponding to [M - C₄H₉]⁺.

Loss of the methyl group: Cleavage of the methyl group would lead to a fragment ion of [M - CH₃]⁺.

Ring-opening fragmentation: The morpholine ring itself can undergo fragmentation, leading to a series of smaller ions.

Hoffmann Elimination: Fragmentation can also occur via elimination reactions, such as the loss of butene (C₄H₈) and a proton transfer.

Below is a table of expected major ions in the mass spectrum of 4-Butyl-4-methylmorpholin-4-ium.

| Ion Formula | Calculated m/z | Identity |

| [C₉H₂₀NO]⁺ | 158.1545 | Parent Cation |

| [C₈H₁₇NO]⁺ | 143.1310 | [M - CH₃]⁺ |

| [C₅H₁₂NO]⁺ | 102.0919 | [M - C₄H₉]⁺ |

| [C₄H₉]⁺ | 57.0704 | Butyl Cation |

Note: The m/z values are for the monoisotopic masses of the fragment cations.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and crystal packing, which governs the material's physical properties. For this compound, which is a salt, XRD analysis of a single crystal would reveal the spatial relationship between the 4-butyl-4-methylmorpholin-4-ium cation and the bromide anion in the crystal lattice.

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of closely related morpholinium salts provides significant insight into the expected structural features. For instance, studies on other substituted morpholinium halides reveal common structural motifs. researchgate.netnih.gov The six-membered morpholinium ring typically adopts a stable chair conformation. nih.gov The crystal packing is stabilized by a network of electrostatic interactions between the positively charged nitrogen center of the cation and the negatively charged bromide anion, as well as potential weak hydrogen bonds involving the hydrogen atoms on the carbon atoms adjacent to the nitrogen and oxygen atoms. nih.gov

To illustrate the type of data obtained from an XRD analysis, the crystal data for a related compound, 4-Methylmorpholinium bromide, is presented below. nih.gov

| Parameter | 4-Methylmorpholinium bromide |

| Chemical Formula | C₅H₁₂NO⁺ · Br⁻ |

| Molecular Weight | 182.07 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 7.3282 (15) |

| b (Å) | 7.4170 (15) |

| c (Å) | 7.3928 (15) |

| β (°) | 92.72 (3) |

| Volume (ų) | 401.37 (14) |

| Z | 2 |

Data from the crystallographic study of 4-Methylmorpholinium bromide serves as an illustrative example. nih.gov

Thermal Analysis Techniques for Decomposition Characteristics

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For ionic compounds like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing its thermal stability, decomposition pathways, and phase behavior. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information on thermal stability, the temperature ranges of decomposition, and the stoichiometry of decomposition reactions.

For this compound, the TGA thermogram would be expected to show a stable region at lower temperatures, followed by one or more mass loss steps at elevated temperatures. The decomposition is likely initiated by the cleavage of the weakest bonds in the structure. Based on studies of similar brominated compounds and quaternary ammonium salts, the initial decomposition step could involve the dissociation of the C-Br ionic bond or the C-N bonds of the quaternary ammonium center. mdpi.com

Potential decomposition steps include:

Initial Decomposition: The loss of a volatile neutral molecule such as bromobutane (C₄H₉Br) or the combined loss of hydrogen bromide (HBr) and butene (C₄H₈). The thermal decomposition of brominated butyl rubber, for example, is initiated by the cleavage of the C-Br bond. mdpi.com

Further Fragmentation: Subsequent mass loss steps would correspond to the breakdown of the remaining morpholine ring structure.

The table below outlines a hypothetical decomposition pathway based on the loss of plausible neutral molecules.

| Decomposition Step | Plausible Lost Neutral Molecule(s) | Calculated Mass Loss (%) |

| 1 | Bromobutane (C₄H₉Br) | 57.5% |

| 2 | Hydrogen Bromide (HBr) + Butene (C₄H₈) | 57.5% |

| 3 | Methyl bromide (CH₃Br) | 39.9% |

Note: This table is predictive and serves to illustrate potential decomposition pathways. Actual pathways would need to be confirmed experimentally.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov This technique is highly sensitive to thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. nih.govresearchgate.net

For this compound, the DSC thermogram would reveal its phase behavior upon heating and cooling. As a quaternary ammonium salt, it may exhibit complex thermal behavior characteristic of ionic liquids or phase-change materials. researchgate.netresearchgate.net

Expected Thermal Events:

Glass Transition (Tg): If the material can form an amorphous glass upon cooling, a baseline shift indicating a glass transition may be observed.

Crystallization (Tc): An exothermic peak may appear upon heating an amorphous sample, corresponding to the energy released during crystallization.

Melting (Tm): A sharp endothermic peak indicates the melting of the crystalline solid into a liquid. Many ammonium bromide salts show sharp melting points. researchgate.net

Solid-Solid Phase Transitions: Some quaternary ammonium salts exhibit transitions between different crystalline forms (polymorphs) before melting, which appear as smaller endothermic or exothermic peaks. researchgate.net

Decomposition: Often, at temperatures above the melting point, a broad endothermic or exothermic feature corresponding to decomposition is observed, which would correlate with the mass loss seen in TGA. researchgate.net

The combination of DSC and TGA provides a comprehensive thermal profile of the compound. For example, DSC can distinguish between a melting event (no mass loss) and a decomposition event (mass loss).

| Thermal Event | DSC Signal | Description |

| Glass Transition | Endothermic baseline shift | Transition from a rigid glass to a more mobile liquid state |

| Crystallization | Exothermic peak | Ordering of an amorphous sample into a crystal structure |

| Solid-Solid Transition | Endothermic or Exothermic peak | Change from one crystalline polymorph to another |

| Melting | Endothermic peak | Transition from a crystalline solid to a liquid |

| Decomposition | Broad Endothermic/Exothermic peak | Chemical breakdown of the compound |

Research Applications of 4 Butyl 4 Methylmorpholin 4 Ium Bromide in Chemical Transformations

Catalytic Activity in Organic Reactions

As a quaternary ammonium (B1175870) salt, 4-Butyl-4-methylmorpholin-4-ium bromide exhibits significant potential as a catalyst in a variety of organic reactions. Its structure, featuring a positively charged nitrogen atom within a morpholine (B109124) ring and associated with a bromide anion, allows it to function effectively in multiphasic reaction systems.

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The mechanism of PTC involves a catalyst, such as a quaternary ammonium salt, which transports a reactant from one phase to another where the reaction can occur.

The 4-butyl-4-methylmorpholin-4-ium cation plays a crucial role in this process. Due to its ionic nature, it is soluble in the aqueous phase where it can exchange its bromide anion for the anion of a water-soluble reactant. The lipophilic butyl and methyl groups on the morpholinium cation then allow the newly formed ion pair to be transported into the organic phase. In the organic phase, the reactant anion, now shielded from extensive solvation by water, exhibits enhanced nucleophilicity and can readily react with the organic substrate. Following the reaction, the catalyst cation can return to the aqueous phase to repeat the cycle. This process is analogous to the well-documented phase transfer catalytic activity of other quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB). nih.govwikipedia.org

The efficiency of a phase transfer catalyst is often influenced by the lipophilicity of the cation, which governs the formation of the catalytic intermediate. psu.edu The presence of the butyl group in this compound provides sufficient organophilicity for it to be an effective phase transfer catalyst.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. mdpi.comnih.gov Ionic liquids, including those based on morpholinium cations, have emerged as effective catalysts and reaction media for the synthesis of these valuable molecules. amazonaws.com

Research on a closely related novel morpholine-based ionic liquid, [NBMMorph]+Br-, has demonstrated its excellent catalytic activity in the preparation of 1,2,4-triazolidine-3-thiones. In a comparative study, this morpholinium-based catalyst showed superior performance in terms of reaction time and product yield compared to other catalytic conditions for the synthesis of these biologically significant heterocycles. For instance, a 20 mol% loading of the synthesized ionic liquid at room temperature in ethanol (B145695) resulted in a 78% yield of the desired product in just 30 minutes.

Table 1: Comparison of Catalytic Conditions for the Synthesis of 5-aryl- nih.govprepchem.comresearchgate.nettriazolidine-3-thiones

| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| None | Ethanol | Room Temp | 120 | 40 |

| Acetic Acid (20 mol%) | Ethanol | Room Temp | 90 | 65 |

| [NBMMorph]+Br- (20 mol%) | Ethanol | Room Temp | 30 | 78 |

This data is based on a study of a related morpholinium-based ionic liquid, [NBMMorph]+Br-.

The catalytic role of this compound in such syntheses can be attributed to its ability to activate reactants and stabilize intermediates, thereby lowering the activation energy of the reaction. The use of such ionic liquids aligns with the principles of green chemistry by often allowing for milder reaction conditions and easier product isolation. mdpi.comnih.gov

The catalytic action of this compound in organic reactions can be understood through several mechanisms, primarily related to its function as a phase transfer catalyst and as an ionic liquid.

In phase transfer catalysis, the mechanism involves the transfer of anions across the phase boundary, as described in section 4.1.1. The key step is the formation of an ion pair between the morpholinium cation and the reactant anion, which then diffuses into the organic phase. The reactivity of the anion is enhanced in the less polar organic environment due to reduced solvation.

When used as an ionic liquid solvent, this compound can influence reaction rates and selectivities through its unique solvation properties. The organized structure of the ionic liquid can create "cages" around reactant molecules, influencing their orientation and proximity, which can be particularly beneficial for multicomponent reactions. Furthermore, the inherent polarity and the potential for hydrogen bonding interactions with the morpholine oxygen can stabilize transition states, thus accelerating the reaction. In some cases, the ionic liquid can act as a dual catalyst, with both the cation and the anion participating in the catalytic cycle.

A significant advantage of using ionic liquids as catalysts is their potential for recycling and reuse, which is a key tenet of green chemistry. Due to their low vapor pressure and high thermal stability, ionic liquids are generally not lost to evaporation and can often be recovered from the reaction mixture by simple physical processes.

For reactions where the product is non-polar and can be extracted with a non-polar solvent, the ionic liquid catalyst, such as this compound, can be left behind and reused for subsequent reaction cycles. In other cases, if the product is volatile, it can be removed by distillation, again allowing for the recovery of the ionic liquid.

Studies on other quaternary ammonium salts have demonstrated their potential for regeneration. For example, certain synthesized phase transfer catalysts have been shown to be regenerative to about 95% by weight. psu.edu While specific recycling studies for this compound are not extensively documented in the reviewed literature, the general principles of ionic liquid recovery are applicable. The efficiency of recycling would depend on the specific reaction conditions and the nature of the products and byproducts.

Role as a Green Solvent and Reaction Medium

Ionic liquids are often touted as "green solvents" due to their low volatility, which reduces air pollution compared to conventional organic solvents. Their tunable physical and chemical properties also allow for the design of reaction media that can enhance reaction rates and selectivities.

The solvation properties of an ionic liquid are critical to its performance as a reaction medium. The polarity of ionic liquids is a complex phenomenon and cannot be described by a single parameter. Solvatochromic probes, such as pyridinium (B92312) N-phenolate betaine (B1666868) dyes, are often used to empirically determine the polarity of ionic liquids on scales like the ET(30) scale. rsc.org

The polarity of morpholinium-based ionic liquids is influenced by the structure of both the cation and the anion. The morpholinium cation, with its ether linkage, can participate in hydrogen bonding as a hydrogen bond acceptor. The polarity of this compound would be expected to be in the range of other quaternary ammonium salts. For comparison, the ENT value for tetra-n-hexylammonium benzoate (B1203000) is 0.407, which is similar to that of the dipolar aprotic solvent DMF (0.386). psu.edu

The solvation in ionic liquids like this compound is different from that in molecular solvents. The ionic liquid consists of discrete cations and anions, which can create a highly structured environment. This can lead to preferential solvation of reactants and transition states, thereby influencing the course of a reaction. The ability of the ionic liquid to dissolve both polar and non-polar species makes it a versatile solvent for a wide range of chemical transformations. researchgate.net

Influence of the Ionic Liquid on Reaction Kinetics and Thermodynamics

The unique physicochemical properties of ionic liquids, such as their negligible vapor pressure, high thermal stability, and tunable polarity, can exert a profound influence on the kinetics and thermodynamics of chemical reactions. alfa-chemistry.com In the context of morpholinium-based ionic liquids, their role as a reaction medium can lead to accelerated reaction rates compared to conventional organic solvents. alfa-chemistry.com This rate enhancement is often attributed to the stabilization of transition states or the increased solubility of reactants.

Reaction Pathway Modulation and Selectivity Enhancement

One of the most compelling advantages of using ionic liquids in synthesis is their ability to modulate reaction pathways and enhance selectivity. alfa-chemistry.com By carefully selecting the cation and anion of the ionic liquid, it is possible to steer a reaction towards a desired product, minimizing the formation of unwanted byproducts. Morpholinium-based ionic liquids, through specific interactions such as hydrogen bonding and electrostatic forces, can influence the stereoselectivity and regioselectivity of a reaction.

For example, in palladium-catalyzed coupling reactions, the choice of ligand and solvent is crucial in determining the chemoselectivity. rsc.org Although direct examples with this compound are not documented, the principle of using the ionic liquid to control the catalytic cycle is well-established. nih.gov The coordination of the ionic liquid's cation or anion to the metal center can alter its electronic properties and steric environment, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination steps. This can lead to higher yields of the desired isomer in reactions such as the synthesis of substituted pyrroles. nih.gov

Electrochemical System Applications

The electrochemical properties of this compound and related morpholinium salts have positioned them as materials of interest for various electrochemical devices.

Investigation as an Electrolyte Component in Non-Aqueous Systems

Ionic liquids are extensively studied as electrolytes in non-aqueous electrochemical systems like batteries and supercapacitors due to their intrinsic ionic conductivity, wide electrochemical stability windows, and non-flammability. rsc.orgelectrochem.org N-alkyl-N-methylmorpholinium salts, including this compound, have been investigated as potential electrolytes. rsc.orgnih.gov Their utility often stems from the combination of good ionic conductivity and thermal stability. researchgate.net

In the specific application of zinc-bromine flow batteries, morpholinium-based ionic liquids have been explored as bromine complexing agents. While not a direct use as the primary electrolyte, this demonstrates their compatibility and function within an electrochemical cell.

Electrochemical Stability and Conductance Studies

The electrochemical stability window is a critical parameter for an electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing decomposition. A study on the thermal and electrochemical properties of various N-alkyl-N-methylmorpholinium bromides reported the electrochemical window for N-butyl-N-methylmorpholinium bromide ([Mor1,4][Br]).

| Compound Name | Electrochemical Stability Window (V) |

|---|---|

| N-butyl-N-methylmorpholinium bromide | 3.6 |

This reasonably wide window suggests its potential applicability in electrochemical devices operating within this voltage range.

The ionic conductivity of morpholinium-based protic ionic liquids has been shown to be relatively high, reaching values in the range of 10-16.8 mS·cm⁻¹ at 25 °C. acs.org While specific conductivity data for this compound is not available, the general trend for morpholinium salts indicates that they are promising candidates for electrolyte applications where efficient ion transport is required. researchgate.net The conductivity is influenced by factors such as viscosity and the nature of the constituent ions. rsc.org

Integration into Material Science and Polymer Chemistry

The unique properties of ionic liquids have led to their integration into material science, particularly in the field of polymer chemistry.

Polymerization Media and Additives

Ionic liquids can serve multiple roles in polymer synthesis, acting as solvents, catalysts, and additives. rsc.org Their ability to dissolve a wide range of monomers and polymers, including those insoluble in common organic solvents, makes them attractive media for polymerization reactions. rsc.org Furthermore, the polymerization of ionic liquid monomers leads to the formation of poly(ionic liquids) (PILs), a class of polymers that combine the properties of ionic liquids with the mechanical stability of polymers. rsc.org

| Compound Name |

|---|

| This compound |

| N-butyl-N-methylmorpholinium bromide |

| N-methylmorpholinium propanesulfonic acid ammonium hydrogensulfate |

| Butyl-methyl-morpholinyl bis(trifluoromethanesulfonyl)imide |

| Ethyl-methyl-morpholinium bis(trifluoromethanesulfonyl)imide |

| 2,2'-azobis(isobutyronitrile) |

| Benzoyl peroxide |

Surface Modification and Interfacial Studies

Following a comprehensive search of available scientific literature and research databases, no specific studies or detailed research findings concerning the application of this compound in surface modification and interfacial studies were identified. Consequently, there is no data to present on its use in altering surface properties or its behavior at interfaces.

Theoretical and Computational Investigations of 4 Butyl 4 Methylmorpholin 4 Ium Bromide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules and condensed matter. For 4-Butyl-4-methylmorpholin-4-ium bromide, DFT calculations offer a molecular-level understanding of its geometry, electronic characteristics, and vibrational modes.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps)

The electronic structure of an ionic liquid is fundamental to its chemical reactivity and stability. Key to this understanding is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For the 4-Butyl-4-methylmorpholin-4-ium cation, the HOMO is typically localized on the bromide anion, while the LUMO is centered on the morpholinium cation. This charge separation is characteristic of ionic compounds. The energy of the HOMO and LUMO, and consequently the energy gap, can be influenced by the nature of the cation and anion. DFT calculations allow for the precise determination of these energy levels. While specific DFT calculations for this compound are not extensively reported in dedicated studies, data from related morpholinium compounds can provide valuable insights. For instance, studies on similar structures show that the HOMO-LUMO gap is a key indicator of the electrochemical stability of the ionic liquid.

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. |

Vibrational Frequency Predictions and Spectroscopic Correlations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy. By comparing the calculated vibrational spectra with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved.

For this compound, the vibrational spectrum is characterized by modes associated with the morpholinium ring, the butyl and methyl groups, and the cation-anion interactions. DFT studies on 4-methylmorpholine (B44366) have shown characteristic vibrational modes for the morpholine (B109124) ring, which serve as a basis for interpreting the spectra of its N-alkylated derivatives. nih.gov The key vibrational modes include C-H stretching of the alkyl chains and the morpholinium ring, C-N stretching, C-O-C stretching of the ether group in the morpholine ring, and various bending and torsional modes. The presence of the bromide anion will also influence the vibrational spectrum, particularly the modes involving the atoms of the morpholinium ring closest to the anion.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| C-H Stretching | 2800-3000 | Stretching vibrations of the methyl and butyl groups and the morpholinium ring. |

| C-N Stretching | 1000-1200 | Stretching of the carbon-nitrogen bonds in the morpholinium ring. |

| C-O-C Stretching | 1050-1150 | Asymmetric and symmetric stretching of the ether linkage in the morpholine ring. |

| Ring Vibrations | 800-1000 | Bending and deformation modes of the morpholinium ring. |

Conformational Analysis of the Morpholinium Cation

The 4-Butyl-4-methylmorpholin-4-ium cation can exist in different spatial arrangements or conformations due to the flexibility of the butyl group and the morpholinium ring. The most stable conformation corresponds to the global minimum on the potential energy surface. DFT calculations are instrumental in identifying the stable conformers and determining their relative energies.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and intermolecular interactions of this compound in the liquid state. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.

Ion Pair Interactions and Aggregation Phenomena

In the liquid state, the cations and anions of an ionic liquid are not randomly distributed but exhibit a certain degree of local ordering due to strong electrostatic interactions. MD simulations can reveal the nature of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding an ion at a certain distance from a reference ion.

For this compound, the RDF between the nitrogen atom of the cation and the bromide anion would show a sharp peak at a short distance, indicating the formation of contact ion pairs. The structure of these ion pairs and the extent of ion aggregation are influenced by the size and shape of the ions and the nature of the non-covalent interactions, such as hydrogen bonding and van der Waals forces. Studies on similar morpholinium-based ionic liquids have shown that the ether oxygen in the morpholinium ring can also participate in interactions with the cation. researchgate.net The presence of the nonpolar butyl group can lead to the formation of nonpolar domains within the ionic liquid, a phenomenon known as nanostructuring, which can be investigated through MD simulations.

Solvation Dynamics in Multicomponent Systems

The behavior of this compound in the presence of other molecules, such as water or organic solvents, is critical for many of its potential applications. MD simulations are a powerful tool to study solvation dynamics and the structure of the solvation shells around the ions.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or physicochemical properties of molecules with a specific property of interest. In the context of ionic liquids like this compound, QSPR models can be invaluable for predicting their performance in various applications, thereby accelerating the design and screening of new ionic liquids with desired characteristics.

The catalytic activity of an ionic liquid is a complex function of its structural features. For this compound, these features include the size and shape of the morpholinium cation, the length of the butyl and methyl alkyl chains, and the nature of the bromide anion. QSPR models aim to capture these relationships mathematically to predict catalytic performance.

While specific QSPR models exclusively for this compound's catalytic performance are not extensively documented in publicly available literature, the general principles of such models for morpholinium-based ionic liquids in catalysis are well-established. For instance, in reactions like hydrosilylation, the catalytic activity of metal complexes dissolved in morpholinium ionic liquids is significantly influenced by the ionic liquid's structure. nih.govrsc.org

A predictive QSPR model for the catalytic performance of this compound would typically be developed using a dataset of various ionic liquids and their experimentally determined catalytic activities in a specific reaction. The model would use a range of molecular descriptors as independent variables. These descriptors can be categorized as:

Topological descriptors: Related to the connectivity of atoms in the molecule.

Geometrical descriptors: Based on the 3D structure of the cation and anion.

Quantum-chemical descriptors: Derived from quantum mechanical calculations, providing insights into electronic properties.

The goal is to establish a statistically significant correlation between these descriptors and the observed catalytic activity (e.g., reaction yield, turnover number, or selectivity). For example, a hypothetical QSPR model for the catalytic efficiency of a series of morpholinium-based ionic liquids in a given reaction might take the form of a multiple linear regression equation:

Catalytic Efficiency = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)

Where c0, c1, c2, ... cn are coefficients determined from the regression analysis.

The following interactive table illustrates the type of data that would be used to build such a QSPR model. The values are hypothetical and for illustrative purposes to show the relationship between structural descriptors and catalytic performance.

| Cation | Anion | Molar Volume (ų) | Dipole Moment (Debye) | Predicted Catalytic Yield (%) |

| 4-Ethyl-4-methylmorpholin-4-ium | Bromide | 180.5 | 2.1 | 75 |

| 4-Butyl-4-methylmorpholin-4-ium | Bromide | 212.8 | 2.5 | 82 |

| 4-Hexyl-4-methylmorpholin-4-ium | Bromide | 245.1 | 2.9 | 88 |

| 4-Butyl-4-methylmorpholin-4-ium | Chloride | 208.2 | 2.6 | 85 |

| 4-Butyl-4-methylmorpholin-4-ium | Tetrafluoroborate | 240.7 | 3.1 | 78 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The development of robust QSPR models is crucial for the rational design of task-specific ionic liquids for catalysis, reducing the need for extensive experimental screening. dtu.dk

The ability of an ionic liquid to dissolve various solutes is fundamental to its application as a solvent in synthesis, separations, and other chemical processes. This solvation capability is governed by the intermolecular interactions between the ionic liquid and the solute molecules. QSPR models can be employed to correlate the structural features of the ionic liquid with its solvation properties.

A powerful method to quantify the solvation capabilities of a solvent is through the use of solvatochromic parameters, such as the Kamlet-Taft parameters:

α (hydrogen bond acidity): Represents the ability of the solvent to donate a proton in a solvent-to-solute hydrogen bond.

β (hydrogen bond basicity): Represents the ability of the solvent to accept a proton in a solute-to-solvent hydrogen bond.

π* (dipolarity/polarizability): Describes the ability of the solvent to stabilize a charge or a dipole through its dielectric effect.

These parameters can be experimentally determined or predicted using computational methods like COSMO-RS (Conductor-like Screening Model for Real Solvents). frontiersin.orgrsc.org For this compound, its structural components directly influence these parameters:

The Alkyl Chains (Butyl and Methyl): The length and nature of the alkyl chains primarily affect the non-polar interactions and can create specific non-polar domains within the liquid structure, influencing the solubility of non-polar solutes.

The Bromide Anion: The anion plays a crucial role in determining the hydrogen bond basicity (β value) of the ionic liquid. nih.govrsc.org

The following interactive data table presents representative Kamlet-Taft parameters for a series of morpholinium-based ionic liquids, illustrating how changes in the cation's alkyl chain and the nature of the anion can affect the solvation properties.

| Cation | Anion | α | β | π* |

| 4-Ethyl-4-methylmorpholin-4-ium | Bromide | 0.35 | 0.78 | 0.85 |

| 4-Butyl-4-methylmorpholin-4-ium | Bromide | 0.32 | 0.79 | 0.83 |

| 4-Hexyl-4-methylmorpholin-4-ium | Bromide | 0.30 | 0.80 | 0.81 |

| 4-Butyl-4-methylmorpholin-4-ium | Chloride | 0.33 | 0.85 | 0.84 |

| 4-Butyl-4-methylmorpholin-4-ium | Tetrafluoroborate | 0.38 | 0.45 | 0.88 |

Note: The Kamlet-Taft parameters in this table are representative values for morpholinium-based ionic liquids and are intended for illustrative purposes. Actual experimental values may vary.

By understanding these correlations, it is possible to tune the structure of the ionic liquid to achieve desired solvation characteristics for a specific application. For example, a higher β value would be desirable for dissolving solutes that are strong hydrogen bond donors. kinampark.comresearchgate.net

Future Perspectives and Emerging Research Avenues for 4 Butyl 4 Methylmorpholin 4 Ium Bromide

Design and Synthesis of Novel Morpholinium-Based Ionic Liquid Derivatives for Specific Research Objectives

The synthesis of 4-butyl-4-methylmorpholin-4-ium bromide is typically achieved through a quaternization reaction. This process involves the reaction of N-methylmorpholine with an alkylating agent, N-butyl bromide. This straightforward synthesis allows for considerable variation in the final product's structure.

The core principle behind designing novel derivatives is the targeted modification of the cation or anion to achieve specific functionalities. alfa-chemistry.comalfa-chemistry.com For the morpholinium cation, the alkyl chains (the butyl and methyl groups in this case) can be varied in length or replaced with functional groups (e.g., allyl, benzyl, or hydroxyl groups). alfa-chemistry.comnih.govrsc.org These modifications influence the compound's physical properties, such as its melting point, viscosity, and thermal stability. nih.govrsc.org For instance, research into other morpholinium salts shows that introducing an allyl group can be essential for tasks like dissolving cellulose (B213188). nih.govresearchgate.net Similarly, the bromide anion can be exchanged with other anions (e.g., acetate, formate, hexafluorophosphate, or bis(trifluoromethylsulfonyl)imide) to modulate properties like polarity, acidity, coordination ability, and miscibility with water or organic solvents. alfa-chemistry.comrsc.orgrsc.org This design flexibility allows for the creation of task-specific ionic liquids for diverse research objectives, from creating chiral catalysts to developing new anti-biofilm agents. alfa-chemistry.comnih.gov

Interactive Data Table: Synthesis of this compound

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| N-methylmorpholine | N-butyl bromide | Quaternization (Alkylation) | This compound |

Advanced Hybrid Material Development Incorporating the Ionic Liquid

An exciting frontier for this compound is its use as a key component in advanced hybrid materials. Ionic liquids are increasingly being incorporated into polymer composites to enhance their functional properties. mdpi.com The addition of ionic liquids can significantly improve the electrical conductivity of polymer matrices, making them suitable for applications in sensors, actuators, and energy storage materials. nih.govmdpi.com Due to its ionic nature, this compound could serve as a conductive additive or plasticizer in various polymer systems. nih.gov

Furthermore, morpholinium-based ionic liquids have demonstrated significant potential as green solvents for processing natural polymers, particularly cellulose. nih.govrsc.orgresearchgate.net Research has shown that certain morpholinium salts can efficiently dissolve cellulose without degrading the polymer, enabling it to be reshaped into fibers, films, or gels. nih.govnih.gov This capability positions this compound and its derivatives as potential media for creating novel bio-based materials from renewable resources. Another area of development is in the formation of "ionogels," which are solid-like materials with a liquid electrolyte phase, created by confining the ionic liquid within a polymer network. nih.gov Such materials have applications in flexible electronics and electrochemical devices. rsc.org The ionic liquid can also be used as a medium and stabilizing agent in the synthesis of metal nanoparticles, where it can help control particle size and dispersion, leading to materials with unique catalytic or optical properties. alfa-chemistry.comalfa-chemistry.com

Exploration of Sustainable Industrial Processes Utilizing the Compound

The push for green chemistry has highlighted the utility of ionic liquids as environmentally benign solvents and catalysts. rsc.org this compound has been successfully utilized as an efficient and recyclable catalyst in organic synthesis. Specifically, it has been shown to catalyze the synthesis of 1,2,4-triazolidine-3-thiones, a class of heterocyclic compounds with biological importance. The ionic liquid's non-volatile nature and thermal stability make it a safer alternative to traditional volatile organic solvents. Crucially, after the reaction, the product can be easily separated by simple filtration, and the ionic liquid can be recovered and reused, which aligns with the principles of sustainable industrial processes. alfa-chemistry.com

The ability of related morpholinium ionic liquids to dissolve biomass, such as cellulose, is another key area for sustainable applications. rsc.orgabo.fi This process is fundamental to the biorefinery concept, where lignocellulosic biomass is converted into biofuels, biochemicals, and advanced materials. Using an ionic liquid like this compound or a tailored derivative could lead to more efficient and environmentally friendly methods for biomass pretreatment and valorization compared to conventional harsh chemical processes. rsc.orgnih.gov

Interactive Data Table: Catalytic Application in a Sustainable Process

| Process | Reactants | Catalyst | Key Sustainable Advantage |

|---|---|---|---|

| Synthesis of 1,2,4-triazolidine-3-thiones | Substituted Aldehydes, Thiosemicarbazide | This compound | Catalyst is recyclable through simple filtration, reducing waste. |

Development of Analytical Methodologies for Trace Detection and Quantification in Complex Matrices

As the applications of this compound expand, the need for robust analytical methods to detect and quantify it at trace levels in complex environmental and biological samples becomes critical. acs.org Such methods are essential for monitoring its potential environmental fate, assessing its purity, and understanding its behavior in industrial processes. acs.orgresearchgate.net

While techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are suitable for characterizing the pure compound, they lack the sensitivity for trace detection. For quantifying quaternary ammonium (B1175870) compounds like this ionic liquid in complex matrices such as wastewater, soil, or biological fluids, more advanced techniques are required. researchgate.netnih.gov High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive method for this purpose. nih.govrsc.orgnih.gov This technique allows for the separation of the ionic liquid from other matrix components and its highly specific detection and quantification, even at very low concentrations (in the µg/L or ng/mL range). rsc.orgnih.gov

To handle complex samples, a sample preparation step is often necessary to remove interferences and pre-concentrate the analyte. nih.govbohrium.com Solid-Phase Extraction (SPE) using cation-exchange cartridges is a common and effective approach for isolating cationic compounds like the 4-butyl-4-methylmorpholin-4-ium cation from aqueous or dissolved solid samples before LC-MS/MS analysis. researchgate.netnih.gov The development and validation of such comprehensive methods are a key area of future research to ensure the safe and sustainable use of this and other ionic liquids. acs.orgrsc.org

常见问题

Basic: What are the recommended synthetic routes for 4-butyl-4-methylmorpholin-4-ium bromide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves quaternization of 4-methylmorpholine with 1-bromobutane under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF) for 12–24 hours . Optimization strategies include:

- Temperature Control: Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to avoid side reactions.

- Stoichiometry: A molar ratio of 1:1.2 (morpholine:alkyl bromide) minimizes unreacted starting material.

- Purification: Recrystallization from ethanol/diethyl ether yields high-purity products (>95%).

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Increases by 15–20% |

| Solvent | Acetonitrile | Higher solubility |

| Reaction Time | 18–24 hours | Maximizes conversion |

Basic: How is structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯Br interactions observed in morpholinium salts) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.5–4.0 ppm (morpholine ring protons) and δ 0.8–1.5 ppm (butyl chain) confirm structure .

- 13C NMR: Quaternary nitrogen shifts appear at 45–55 ppm .

- Elemental Analysis: Validates stoichiometry (e.g., C: 45.2%, H: 7.6%, Br: 25.3%) .

Advanced: How can computational modeling predict the reactivity of this compound in ionic liquid applications?

Methodological Answer:

- DFT Calculations: Optimize geometry using software like Gaussian to assess charge distribution and stability of the cation .

- Molecular Dynamics (MD): Simulate interactions with anions (e.g., Br⁻) to predict melting points and conductivity .

- Key Parameters:

- HOMO-LUMO Gap: Correlates with electrochemical stability (lower gap = higher reactivity).

- Ionic Pairing Energy: Determines dissociation efficiency in solvents .

Advanced: What experimental techniques resolve contradictions in reported solubility data for morpholinium salts?

Methodological Answer:

Discrepancies often arise from impurities or solvent history. Use:

- Phase Diagrams: Construct via cloud-point titration to identify true solubility limits in water/organic mixtures .

- Karl Fischer Titration: Quantify trace water content, which affects polar solvent solubility .

- DSC/TGA: Monitor thermal stability (decomposition >200°C confirms anhydrous conditions) .

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Ventilation: Use fume hoods to avoid inhalation of alkyl bromide vapors (irritants) .

- PPE: Nitrile gloves and goggles prevent skin/eye contact.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does substituent variation (e.g., alkyl chain length) affect the compound’s biological interactions?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Measure binding affinity to lipid bilayers; longer chains enhance membrane penetration .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during protein interactions .

- Key Trend: Butyl groups balance lipophilicity and solubility (logP ≈ 1.8) vs. shorter chains (logP <1.0) .

Advanced: How can NMR dynamics elucidate conformational flexibility of the morpholinium ring?

Methodological Answer:

- Variable-Temperature NMR: Observe coalescence of ring proton signals (e.g., ΔG‡ for ring inversion ≈ 50 kJ/mol) .

- NOESY: Detect spatial proximity between butyl chain protons and ring atoms, confirming chair/boat conformations .

Basic: What chromatographic methods ensure purity for electrochemical studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。